Cas no 883106-26-1 (3,5-Diethynylbenzoic acid)

3,5-Diethynylbenzoic acid structure
3,5-Diethynylbenzoic acid structure
Product Name:3,5-Diethynylbenzoic acid
N.o CAS:883106-26-1
MF:C11H6O2
MW:170.16414308548
MDL:MFCD06658429
CID:710365
PubChem ID:12034115
Update Time:2025-10-16

3,5-Diethynylbenzoic acid Propriedades químicas e físicas

Nomes e Identificadores

    • Benzoic acid,3,5-diethynyl-
    • 3,5-diethynylbenzoic acid
    • Benzoic acid,3,5-diethynyl
    • 3,5-DIETHYNYL-BENZOIC ACID
    • 3,5-Diethynylbenzoicacid
    • Benzoic acid, 3,5-diethynyl-
    • FCH832830
    • AK154156
    • AX8025461
    • AB1007978
    • X6237
    • 3,5-Diethynylbenzoic acid (ACI)
    • DS-7858
    • CS-0158571
    • C11H6O2
    • DTXSID10476232
    • MFCD06658429
    • SCHEMBL689840
    • AKOS006227700
    • C76912
    • 883106-26-1
    • 3,5-Diethynylbenzoic acid
    • MDL: MFCD06658429
    • Inchi: 1S/C11H6O2/c1-3-8-5-9(4-2)7-10(6-8)11(12)13/h1-2,5-7H,(H,12,13)
    • Chave InChI: KUZBIUTZPWIHSI-UHFFFAOYSA-N
    • SMILES: O=C(C1C=C(C#C)C=C(C#C)C=1)O

Propriedades Computadas

  • Massa Exacta: 170.03700
  • Massa monoisotópica: 170.036779430g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 1
  • Contagem de aceitadores de ligações de hidrogénio: 2
  • Contagem de Átomos Pesados: 13
  • Contagem de Ligações Rotativas: 3
  • Complexidade: 275
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Carga de Superfície: 0
  • Contagem de Tautomeros: none
  • XLogP3: 1.9
  • Superfície polar topológica: 37.3

Propriedades Experimentais

  • PSA: 37.30000
  • LogP: 1.34740

3,5-Diethynylbenzoic acid Informações de segurança

3,5-Diethynylbenzoic acid Preçomais >>

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3,5-Diethynylbenzoic acid Método de produção

Método de produção 1

Condições de reacção
1.1 Reagents: Potassium hydroxide Solvents: Tetrahydrofuran ,  Water ;  overnight, rt → 40 °C; 40 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether ,  Water ;  neutralized, rt
Referência
Effect of a side chain rotaxane structure on the helix-folding of poly(m-phenylene diethynylene)
Suzuki, Sakiko; et al, Polymer Journal (Tokyo, 2014, 46(6), 355-365

Método de produção 2

Condições de reacção
1.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ,  Water ;  12 h, 40 °C
Referência
Helix Induction and Inversion of Polymeric Foldamer Regulated by the Single Enantiomers
Cao, Shuang; et al, Macromolecular Rapid Communications, 2022, 43(17),

Método de produção 3

Condições de reacção
1.1 Reagents: Triethylamine Catalysts: Triphenylphosphine ,  Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium ;  18 h, 70 °C
2.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ,  Water ;  12 h, 40 °C
Referência
Helix Induction and Inversion of Polymeric Foldamer Regulated by the Single Enantiomers
Cao, Shuang; et al, Macromolecular Rapid Communications, 2022, 43(17),

Método de produção 4

Condições de reacção
1.1 Reagents: Triethylamine Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Dichloromethane ,  Toluene ;  overnight, reflux
2.1 Reagents: Potassium fluoride Solvents: Methanol ;  3 h, rt
Referência
Peptide tertiary structure nucleation by side-chain crosslinking with metal complexation and double "click" cycloaddition
Torres, Oscar; et al, ChemBioChem, 2008, 9(11), 1701-1705

Método de produção 5

Condições de reacção
1.1 Reagents: Thionyl chloride Solvents: Methanol ;  reflux; 2 h, reflux
2.1 Reagents: Triethylamine Catalysts: Triphenylphosphine ,  Cuprous iodide ,  Tris(dibenzylideneacetone)dipalladium ;  rt → 70 °C
2.2 24 h, 70 °C
3.1 Reagents: Sodium hydroxide Solvents: Methanol ;  1 h, rt
Referência
In situ visualizable self-assembly, aggregation-induced emission and circularly polarized luminescence of tetraphenylethene and alanine-based chiral polytriazole
Liu, Qiuming; et al, Journal of Materials Chemistry C: Materials for Optical and Electronic Devices, 2018, 6(17), 4807-4816

Método de produção 6

Condições de reacção
1.1 Reagents: Dicyclohexylcarbodiimide Solvents: Dimethylformamide ;  21 h, rt; 1 h, 0 °C
2.1 Solvents: Acetonitrile ,  Water ;  37 °C
Referência
Targeted covalent inhibitors of MDM2 using electrophile-bearing stapled peptides
Charoenpattarapreeda, Jiraborrirak; et al, Chemical Communications (Cambridge, 2019, 55(55), 7914-7917

Método de produção 7

Condições de reacção
1.1 Reagents: Potassium hydroxide Solvents: Ethanol ;  1 h, rt
Referência
Influence of the Substitution and Conformation of C-H-Bond-Based Bis-Triazole Acceptors in Anion-Binding Catalysis
Asmus, Soeren; et al, Chemistry - An Asian Journal, 2014, 9(8), 2178-2186

Método de produção 8

Condições de reacção
1.1 Reagents: Potassium fluoride Solvents: Methanol ;  3 h, rt
Referência
Peptide tertiary structure nucleation by side-chain crosslinking with metal complexation and double "click" cycloaddition
Torres, Oscar; et al, ChemBioChem, 2008, 9(11), 1701-1705

Método de produção 9

Condições de reacção
1.1 Reagents: Pyridine ,  Triethylamine Catalysts: Triphenylphosphine ,  Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium ;  overnight, 80 °C
2.1 Reagents: Potassium hydroxide Solvents: Methanol ;  5 h, 40 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1
Referência
Synthesis of Platinum-Containing Conjugated Polymers Bearing Optically Active Amide Groups: A Mechanistic Study of Chiral Aggregation
Sotani, Taichi; et al, Macromolecules (Washington, 2020, 53(24), 11077-11088

Método de produção 10

Condições de reacção
1.1 Reagents: Triethylamine ,  Triphenylphosphine Catalysts: Cuprous iodide ,  Tris(dibenzylideneacetone)dipalladium ;  20 h, 65 °C
2.1 Reagents: Potassium hydroxide Solvents: Tetrahydrofuran ,  Water ;  18 h, rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Referência
Targeted covalent inhibitors of MDM2 using electrophile-bearing stapled peptides
Charoenpattarapreeda, Jiraborrirak; et al, Chemical Communications (Cambridge, 2019, 55(55), 7914-7917

Método de produção 11

Condições de reacção
1.1 Reagents: Triethylamine Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  2 d, 50 °C
2.1 Reagents: Potassium hydroxide Solvents: Ethanol ;  1 h, rt
Referência
Influence of the Substitution and Conformation of C-H-Bond-Based Bis-Triazole Acceptors in Anion-Binding Catalysis
Asmus, Soeren; et al, Chemistry - An Asian Journal, 2014, 9(8), 2178-2186

Método de produção 12

Condições de reacção
1.1 Reagents: Sulfuric acid Solvents: Ethanol ;  50 °C
1.2 Reagents: Sodium nitrite ;  12 h, 80 °C; 80 °C → 0 °C
1.3 Reagents: Water
2.1 Reagents: Triethylamine Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  2 d, 50 °C
3.1 Reagents: Potassium hydroxide Solvents: Ethanol ;  1 h, rt
Referência
Influence of the Substitution and Conformation of C-H-Bond-Based Bis-Triazole Acceptors in Anion-Binding Catalysis
Asmus, Soeren; et al, Chemistry - An Asian Journal, 2014, 9(8), 2178-2186

Método de produção 13

Condições de reacção
1.1 Reagents: Sulfuric acid ;  rt; 24 h, reflux
2.1 Catalysts: Triphenylphosphine ,  Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Triethylamine ;  rt → 70 °C; overnight, 70 °C
3.1 Reagents: Potassium hydroxide Solvents: Tetrahydrofuran ,  Water ;  overnight, rt → 40 °C; 40 °C → rt
3.2 Reagents: Hydrochloric acid Solvents: Diethyl ether ,  Water ;  neutralized, rt
Referência
Effect of a side chain rotaxane structure on the helix-folding of poly(m-phenylene diethynylene)
Suzuki, Sakiko; et al, Polymer Journal (Tokyo, 2014, 46(6), 355-365

Método de produção 14

Condições de reacção
1.1 Reagents: Bromine Solvents: Acetic acid ;  rt; 1 h, 125 °C
2.1 Reagents: Sulfuric acid Solvents: Ethanol ;  50 °C
2.2 Reagents: Sodium nitrite ;  12 h, 80 °C; 80 °C → 0 °C
2.3 Reagents: Water
3.1 Reagents: Triethylamine Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  2 d, 50 °C
4.1 Reagents: Potassium hydroxide Solvents: Ethanol ;  1 h, rt
Referência
Influence of the Substitution and Conformation of C-H-Bond-Based Bis-Triazole Acceptors in Anion-Binding Catalysis
Asmus, Soeren; et al, Chemistry - An Asian Journal, 2014, 9(8), 2178-2186

Método de produção 15

Condições de reacção
1.1 Solvents: Acetonitrile ,  Water ;  37 °C
Referência
Targeted covalent inhibitors of MDM2 using electrophile-bearing stapled peptides
Charoenpattarapreeda, Jiraborrirak; et al, Chemical Communications (Cambridge, 2019, 55(55), 7914-7917

Método de produção 16

Condições de reacção
1.1 Reagents: Potassium hydroxide Solvents: Tetrahydrofuran ,  Water ;  18 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
2.1 Reagents: Dicyclohexylcarbodiimide Solvents: Dimethylformamide ;  21 h, rt; 1 h, 0 °C
3.1 Solvents: Acetonitrile ,  Water ;  37 °C
Referência
Targeted covalent inhibitors of MDM2 using electrophile-bearing stapled peptides
Charoenpattarapreeda, Jiraborrirak; et al, Chemical Communications (Cambridge, 2019, 55(55), 7914-7917

Método de produção 17

Condições de reacção
1.1 Reagents: Triethylamine ,  Triphenylphosphine Catalysts: Cuprous iodide ,  Tris(dibenzylideneacetone)dipalladium ;  20 h, 65 °C
2.1 Reagents: Potassium hydroxide Solvents: Tetrahydrofuran ,  Water ;  18 h, rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
3.1 Reagents: Dicyclohexylcarbodiimide Solvents: Dimethylformamide ;  21 h, rt; 1 h, 0 °C
4.1 Solvents: Acetonitrile ,  Water ;  37 °C
Referência
Targeted covalent inhibitors of MDM2 using electrophile-bearing stapled peptides
Charoenpattarapreeda, Jiraborrirak; et al, Chemical Communications (Cambridge, 2019, 55(55), 7914-7917

3,5-Diethynylbenzoic acid Raw materials

3,5-Diethynylbenzoic acid Preparation Products

3,5-Diethynylbenzoic acid Fornecedores

Amadis Chemical Company Limited
Membro Ouro
Audited Supplier Fornecedor auditado
(CAS:883106-26-1)3,5-Diethynylbenzoic acid
Número da Ordem:A922674
Estado das existências:in Stock
Quantidade:250mg/1g
Pureza:99%
Informação de Preços Última Actualização:Friday, 30 August 2024 14:33
Preço ($):161.0/426.0
E- mail:sales@amadischem.com
Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:883106-26-1)3,5-Diethynylbenzoic acid
A922674
Pureza:99%/99%
Quantidade:250mg/1g
Preço ($):161.0/426.0
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